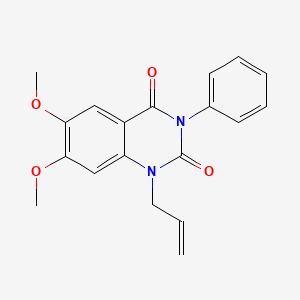
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as DMQD, is a quinazoline derivative that has shown promising results in various fields of research, including cancer research and neuroscience.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of ion channels in neurons, which could be responsible for its effects on neurological function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In neurons, this compound has been shown to modulate ion channel activity, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione for lab experiments is its high purity and good yields. This makes it an ideal compound for studying its potential applications in scientific research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione. One area of research could be to further investigate its potential as an anticancer agent, including its effects on different types of cancer and its potential use in combination with other cancer treatments. Another area of research could be to investigate its potential applications in neuroscience, including its effects on ion channels in neurons and its potential use in the treatment of neurological disorders. Finally, future research could focus on elucidating the mechanism of action of this compound, which could provide important insights into its potential applications in scientific research.
Synthesis Methods
The synthesis of 6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,3-dimethoxybenzaldehyde and 2-nitrobenzaldehyde with propargylamine, followed by reduction and cyclization. This method has been optimized to yield high purity this compound with good yields.
Scientific Research Applications
6,7-dimethoxy-3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential as an anticancer agent, this compound has also been studied for its potential applications in neuroscience. Studies have shown that this compound can modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders such as epilepsy.
properties
IUPAC Name |
6,7-dimethoxy-3-phenyl-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-4-10-20-15-12-17(25-3)16(24-2)11-14(15)18(22)21(19(20)23)13-8-6-5-7-9-13/h4-9,11-12H,1,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUDFAZTNBDARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC=C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

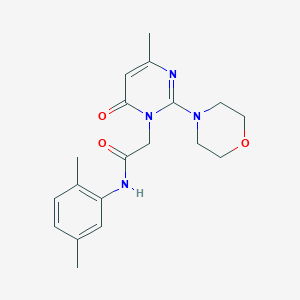

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)
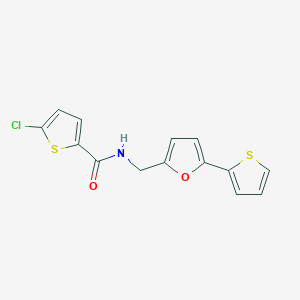
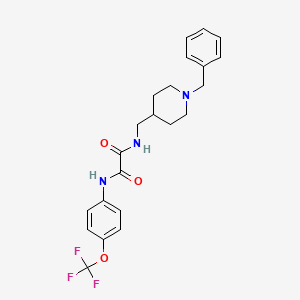
![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2814861.png)
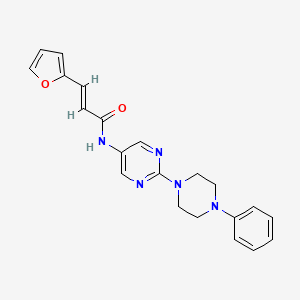
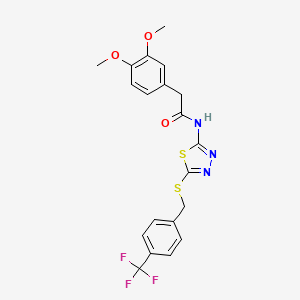
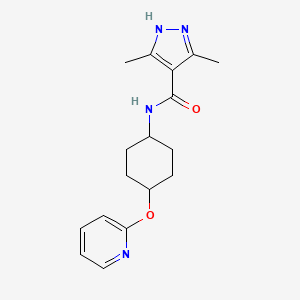
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)